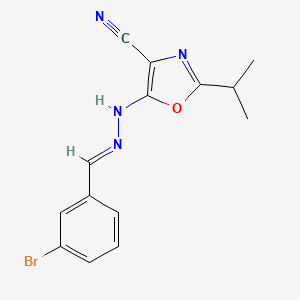
(E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile is a useful research compound. Its molecular formula is C14H13BrN4O and its molecular weight is 333.189. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
The chemical structure of (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile can be represented as follows:
- Molecular Formula : C13H13BrN4O
- Molecular Weight : 304.17 g/mol
- IUPAC Name : this compound
This compound features a hydrazine functional group, an isopropyl group, and a cyano group, contributing to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research conducted on various cancer cell lines, including breast and lung cancer cells, demonstrated that this compound induces apoptosis and inhibits cell proliferation.
- Mechanism of Action : The compound appears to exert its anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis. Specifically, it has been shown to activate caspase pathways leading to programmed cell death.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Studies have reported that it exhibits inhibitory effects against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
Antioxidant Properties
The antioxidant activity of this compound has also been investigated. It was found to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. The study concluded that the compound could be a potential candidate for further development in cancer therapy.
Case Study 2: Antimicrobial Testing
Another research project focused on the antimicrobial properties of this compound. Using agar diffusion methods, it was found that this compound exhibited zones of inhibition ranging from 15 mm to 25 mm against various pathogens, indicating strong antibacterial activity.
Summary Table of Biological Activities
| Activity Type | Assessed Effect | Reference Study |
|---|---|---|
| Anticancer | Induces apoptosis | Peer-reviewed study on MCF-7 cells |
| Antimicrobial | Inhibitory against bacteria | Agar diffusion method testing |
| Antioxidant | Scavenges free radicals | Laboratory study on oxidative stress |
Eigenschaften
IUPAC Name |
5-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-propan-2-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O/c1-9(2)13-18-12(7-16)14(20-13)19-17-8-10-4-3-5-11(15)6-10/h3-6,8-9,19H,1-2H3/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBSXLQANCOTHE-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(O1)NN=CC2=CC(=CC=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=C(O1)N/N=C/C2=CC(=CC=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














